molecular formula C14H28NaO2 B148147 Sodium myristate CAS No. 822-12-8

Sodium myristate

Cat. No.: B148147
CAS No.: 822-12-8
M. Wt: 251.36 g/mol
InChI Key: ADAJHHAZQMCSRS-UHFFFAOYSA-N
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Description

Sodium myristate, also known as myristic acid sodium salt or tetradecanoic acid sodium salt, is a sodium salt of myristic acid. It is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COONa. This compound is commonly used in the production of soaps and cosmetics due to its surfactant properties. This compound is also utilized in various scientific research applications, particularly in biochemistry and biophysics .

Biochemical Analysis

Biochemical Properties

Sodium myristate plays a significant role in biochemical reactions. It is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions . This modification of proteins affects many cellular functions and thus has implications in health and disease .

Cellular Effects

This compound has been shown to induce mitochondrial fragmentation and cardiomyocyte hypertrophy through the mitochondrial E3 ubiquitin ligase MUL1 . It promotes cardiomyocyte hypertrophy and insulin desensitization . Moreover, it has been associated with the regulation of glucose and lipid metabolism, impacting various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role in myristoylation. Myristoylation is a process where a myristoyl group is added to proteins, enabling them to bind to cell membranes and facilitating protein-protein interactions . This process is catalyzed by the enzyme N-myristoyltransferase .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. Studies have shown that myristyl myristate, a related compound, is non-toxic to rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of myristoylation . This process is key to the function of many proteins, affecting their ability to bind to cell membranes and facilitating protein-protein interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively documented. Myristoylation, a process in which this compound plays a key role, enables proteins to bind to cell membranes, suggesting a role in protein transport and distribution .

Subcellular Localization

The subcellular localization of this compound is not extensively documented. Myristoylation, a process in which this compound is involved, enables proteins to bind to cell membranes . This suggests that this compound may play a role in directing proteins to specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium myristate can be synthesized through the neutralization of myristic acid with sodium hydroxide. The reaction typically involves dissolving myristic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils that contain myristic acid. The process involves heating the fats or oils with sodium hydroxide, leading to the formation of glycerol and this compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium myristate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form myristic acid and other oxidation products.

    Reduction: Reduction of this compound can yield myristyl alcohol.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with acids or other salts can facilitate substitution.

Major Products:

Scientific Research Applications

Sodium myristate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium myristate is similar to other fatty acid salts, such as sodium palmitate and sodium stearate. it is unique due to its specific chain length and properties:

    Sodium Palmitate (CH₃(CH₂)₁₄COONa): Has a longer carbon chain, leading to different physical properties and applications.

    Sodium Stearate (CH₃(CH₂)₁₆COONa): Even longer carbon chain, commonly used in soaps and cosmetics.

    Sodium Laurate (CH₃(CH₂)₁₀COONa): Shorter carbon chain, used in similar applications but with different surfactant properties.

This compound’s specific chain length makes it particularly effective in certain applications, such as protein myristoylation, where the precise length of the fatty acid chain is crucial for proper protein function .

Properties

CAS No.

822-12-8

Molecular Formula

C14H28NaO2

Molecular Weight

251.36 g/mol

IUPAC Name

sodium;tetradecanoate

InChI

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);

InChI Key

ADAJHHAZQMCSRS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.[Na]

822-12-8

physical_description

Liquid

Synonyms

Tetradecanoic acid. sodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
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Sodium stearate
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Sodium behenate
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sodium myristate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sodium myristate?

A1: this compound has a molecular formula of C14H27NaO2 and a molecular weight of 250.37 g/mol.

Q2: Is there spectroscopic data available to confirm the structure of this compound?

A2: Yes, studies have used FTIR [, , , , ] and 1H NMR [, , , ] to confirm the structure of this compound and its intermediates during synthesis. FTIR analysis identifies characteristic absorption bands for functional groups such as carboxylates (COO-).

Q3: What is the Krafft point of this compound?

A3: The Krafft point of this compound, the temperature at which it transitions from a cloudy suspension to a clear solution due to micelle formation, has been determined through electrical conductivity measurements []. This temperature is crucial for understanding its behavior in aqueous solutions at various temperatures.

Q4: How does this compound interact with other molecules at interfaces?

A4: this compound, being a surfactant, exhibits significant surface activity. It tends to adsorb at interfaces, such as the air/water interface [, , ]. Its interactions with other molecules like proteins [, ] and polymers [, ] at these interfaces are crucial for understanding its potential applications.

Q5: Can this compound be used to modify the properties of materials?

A5: Yes, this compound has shown potential in modifying material properties. For example, it acts as a nucleating agent in polypropylene, improving clarity, cycle time, heat deflection temperature, and flexural modulus []. It has also been investigated for its ability to enhance the mechanical properties of melamine/formaldehyde resins [].

Q6: How does this compound affect the crystallization behavior of other compounds?

A6: Research indicates that this compound can influence the crystallization behavior of other compounds. Studies focusing on its impact on calcium carbonate precipitation [] showed that the addition of this compound leads to significant changes in crystal morphology and size. This property is valuable for controlling the characteristics of precipitated materials.

Q7: Does this compound have any applications in drug delivery?

A7: this compound is being explored for its potential in drug delivery systems. It serves as a component in microemulsions, which can enhance the solubility and bioavailability of poorly soluble drugs []. Its ability to form stable vesicles with arginine-based surfactants also makes it a promising candidate for encapsulating and delivering therapeutic agents [].

Q8: What is known about the stability of this compound?

A8: The stability of this compound can be influenced by factors like pH and temperature. It can undergo hydrolysis, especially at lower pH values []. Understanding its stability profile is crucial for its various applications, especially in formulations where long-term stability is desired.

Q9: Are there any specific formulations designed to improve the stability or bioavailability of this compound?

A9: While specific formulations targeting this compound's stability haven't been extensively discussed in the provided research, its use in microemulsions [] highlights a strategy to enhance its bioavailability. Encapsulation within vesicular structures [] also presents a promising avenue for improving stability and controlled release.

Q10: Does this compound have any known antibacterial properties?

A11: Yes, research indicates that this compound, particularly in cationic-rich vesicular systems, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. This property suggests potential applications in developing antimicrobial formulations.

Q11: Is there any information available about the toxicity of this compound?

A12: While generally considered safe for various applications, research highlights potential skin irritation caused by high concentrations of this compound []. This finding emphasizes the importance of evaluating its safety profile for specific applications, especially those involving prolonged skin contact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.